molecular formula C9H13BrN2O2S B8149224 N-(1-(5-bromopyridin-3-yl)ethyl)ethanesulfonamide

N-(1-(5-bromopyridin-3-yl)ethyl)ethanesulfonamide

Cat. No.: B8149224
M. Wt: 293.18 g/mol
InChI Key: YULUKUNOCQYTAY-UHFFFAOYSA-N
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Description

N-(1-(5-Bromopyridin-3-yl)ethyl)ethanesulfonamide is a sulfonamide derivative featuring a 5-bromopyridine moiety linked via an ethyl group to an ethanesulfonamide functional group. The bromine atom at the pyridine ring’s 5-position likely enhances electronic effects, influencing binding affinity and metabolic stability.

Properties

IUPAC Name

N-[1-(5-bromopyridin-3-yl)ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-3-15(13,14)12-7(2)8-4-9(10)6-11-5-8/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULUKUNOCQYTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC(C)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-bromopyridin-3-yl)ethyl)ethanesulfonamide typically involves the reaction of 5-bromopyridine with ethanesulfonamide under specific conditions. One common method includes:

    Starting Materials: 5-bromopyridine and ethanesulfonamide.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to dissolve the reactants and promote the reaction.

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-bromopyridin-3-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide (NaN3) or thiourea can be used in the presence of a base and a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(1-(5-bromopyridin-3-yl)ethyl)ethanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors or receptor ligands.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(5-bromopyridin-3-yl)ethyl)ethanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(1-(5-bromopyridin-3-yl)ethyl)ethanesulfonamide with structurally related sulfonamide derivatives, focusing on molecular features, substituent effects, and inferred properties:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications
This compound (Target) C₉H₁₂BrN₂O₂S Ethyl linker, 5-bromopyridine, ethanesulfonamide 293.18 (calculated) Hypothesized enhanced lipophilicity due to ethyl group; potential kinase inhibitor or antiviral agent.
N-((5-Bromopyridin-3-yl)methyl)ethanesulfonamide C₈H₁₁BrN₂O₂S Methyl linker, 5-bromopyridine, ethanesulfonamide 279.15 Commercial availability; simpler structure may favor solubility over target compound .
N-(4-Chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (6b) C₂₄H₂₀ClF₃N₄O₂S Chlorobenzyl, trifluoromethylphenyl-pyrazole, ethanesulfonamide 528.95 Demonstrated antitumor activity; bulkier structure may improve target specificity but reduce bioavailability .
N-{2-Tert-Butyl-1-[(4,4-Difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide C₂₁H₂₈F₂N₃O₂S Benzimidazole, difluorocyclohexyl, tert-butyl, ethanesulfonamide 443.53 Crystalline salt forms enhance stability; potential use in pharmaceutical formulations .
1-((1S,2R,4S)-3-((E)-ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-((6-methylpyridin-2-yl)methyl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (36) C₃₃H₄₀FeN₂O₃S Ferrocenyl, bicyclic framework, dimethyl sulfonamide 624.59 Electrochemical properties; potential in materials science or catalysis .

Key Structural and Functional Comparisons:

Substituent Effects on Lipophilicity: The target compound’s ethyl linker (vs. Bulkier substituents in Compound 6b (trifluoromethylphenyl-pyrazole) and Compound (difluorocyclohexyl) enhance steric hindrance, which could improve target selectivity but complicate synthesis .

Electronic and Metabolic Stability :

  • The 5-bromopyridine moiety in the target compound and provides electron-withdrawing effects, stabilizing the molecule against oxidative metabolism.
  • Compound 6b ’s trifluoromethyl group enhances metabolic stability and hydrophobic interactions, a feature absent in the target compound .

Biological Activity :

  • While the target compound’s activity is unconfirmed, analogs like Compound 6b show antitumor effects, suggesting sulfonamide derivatives with aromatic heterocycles (pyridine, pyrazole) are promising scaffolds for oncology .

Biological Activity

N-(1-(5-bromopyridin-3-yl)ethyl)ethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated pyridine moiety linked to an ethanesulfonamide group. The presence of the bromine atom enhances the compound's interaction with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions. The sulfonamide group contributes to the compound's solubility and stability, which are crucial for its biological activity.

The compound primarily exerts its effects through interactions with specific enzymes and receptors. Its mechanism may involve:

  • Enzyme Inhibition : The bromopyridine moiety can bind to active sites of various enzymes, inhibiting their activity. This is particularly relevant in the context of kinases, which are often implicated in disease pathways.
  • Receptor Modulation : By interacting with receptor sites, the compound may modulate signaling pathways associated with various physiological processes.

1. Enzyme Inhibition

Research indicates that derivatives of this compound show inhibitory effects on several kinases, including GSK-3β, IKK-β, and ROCK-1. These kinases are involved in critical cellular processes such as inflammation and cell survival.

CompoundTarget KinaseIC50 (nM)Reference
Compound 62GSK-3β8
Compound 62ROCK-12300

2. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can suppress the production of nitric oxide and pro-inflammatory cytokines in models of inflammation. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

3. Neuroprotective Effects

In models related to neurodegeneration, such as tau hyperphosphorylation, the compound exhibited neuroprotective properties. This is significant for disorders like Alzheimer's disease where tau pathology is a major concern.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • GSK-3β Inhibition : A study showed that a related compound effectively inhibited GSK-3β, leading to decreased tau phosphorylation in neuronal cells, indicating a potential role in Alzheimer's disease treatment .
  • Inflammation Models : In lipopolysaccharide-induced inflammation models, compounds derived from this sulfonamide demonstrated significant reductions in inflammatory markers, suggesting their utility in treating inflammatory diseases .

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